Z-Ala-gln-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

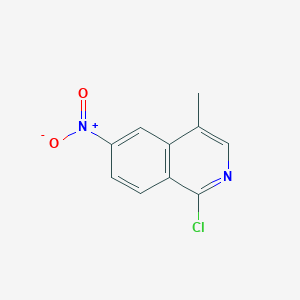

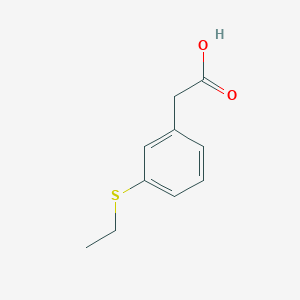

“Z-Ala-gln-OH” is a derivative of glutamine . It is also known as “Z-L-alanyl-L-glutamine” and is a common parenteral nutritional supplement . It has been used in various studies due to its unique physicochemical properties .

Synthesis Analysis

The synthesis of “this compound” has been achieved through various methods. One such method involves the use of a bi-enzyme system for the biosynthesis of “this compound” coupled with efficient ATP regeneration . Another method involves the use of E. coli expressing α-amino acid ester acyltransferase . The yield of the dipeptide in deep eutectic solvent was approximately 71.5%, which was the highest reported yield .

Molecular Structure Analysis

The molecular formula of “this compound” is C16H21N3O6 . Its average mass is 351.354 Da and its monoisotopic mass is 351.143036 Da .

Chemical Reactions Analysis

The production of “this compound” involves various chemical reactions. For instance, the degradation of “this compound” was alleviated by 48% compared with the control when a triple knockout strain BL21(DE3)-ΔpepADN was constructed . The accumulation of “this compound” with BpADNPA was 129% of the control .

Physical And Chemical Properties Analysis

“this compound” is a white powder . Its molecular weight is 280.28 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Green Synthesis in Food Industry

A study by Ungaro et al. (2015) explored green technologies for producing high-solubility, low-toxicity compounds, potentially applicable in the food industry. They focused on the synthesis of the bitter-taste dipeptide Ala-Phe, which could substitute caffeine in food additives, using Z-Ala-Phe-OMe derived from Z-Ala-OH. This approach combined biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles, demonstrating the potential for clean, economical, and stereoselective production of important compounds in peptide chemistry and catalysis (Ungaro et al., 2015).

Mass Spectrometry in Metabolic Studies

Research by Ma et al. (2013) utilized low mass MS/MS fragments of protonated amino acids, including Z-Ala-Gln-OH, to distinguish isotopomers in metabolic studies. They developed a tandem mass spectrometry method to monitor each carbon of isotopically-labeled 13C-amino acids, enhancing our understanding of fragmentation and dissociation pathways in these amino acids (Ma et al., 2013).

Study on Thiol Proteinase Inhibitors

Okada et al. (1985) and Teno et al. (1987) investigated the sequence Gln-Val-Val-Ala-Gly, common in several thiol proteinase inhibitors, and synthesized related peptide derivatives. These studies showed that certain peptides, like Z-Gln-Val-Val-Ala-Gly-OMe, inhibit papain and protect it from other inhibitors, contributing to our understanding of thiol proteinases and their inhibitors (Okada et al., 1985); (Teno et al., 1987).

Protection Against Oxidative Stress

A study by Li et al. (2013) explored the protective effects of amino acids like glutamine (Gln) and alanine (Ala) against oxidative stress. They found that these amino acids effectively protected against hydroxyl radical-induced apoptosis and oxidative damage in carp erythrocytes. This research contributes to our understanding of how amino acids like this compound might play a role in cellular protection against oxidative stress (Li et al., 2013).

Synthesis of Dipeptide Precursors

Wang et al. (2011) demonstrated the kinetically controlled enzymatic synthesis of a nutritional dipeptide precursor, benzoyloxycarbonyl protected l-alanyl-l-glutamine (Z-Ala-Gln). Using papain as a biocatalyst, they achieved a significant yield under optimized conditions, contributing to the efficient production of nutritionally important dipeptides (Wang et al., 2011).

Mechanism of Action

Target of Action

Z-Ala-gln-OH, also known as Alanyl-glutamine (Ala-Gln), is a dipeptide that is widely used in medical and nutritional fields . The primary targets of Ala-Gln are muscle cells, particularly the C2C12 myoblast cell line . It plays a crucial role in muscle-related diseases and injuries .

Mode of Action

Ala-Gln interacts with its targets by promoting the differentiation ability of the injured C2C12 cells . It also facilitates the proliferation of the injured cells . The supplementation of Ala-Gln can partially restore the metabolic profile of C2C12 myoblasts disturbed by glucose and glutamine deprivation .

Biochemical Pathways

Ala-Gln supplementation affects several biochemical pathways. It promotes MyoD1 protein synthesis, upregulates the muscle ATP-storage phosphocreatine (PCr), maintains TCA cycle anaplerosis, enhances the antioxidant capacity through promoting GSH biosynthesis, and stabilizes lipid membranes by suppressing glycerophospholipids metabolism .

Pharmacokinetics

The pharmacokinetic responses to oral doses of Ala-Gln have been studied. It has been found that all modes of administration to healthy subjects significantly increased free plasma Gln and alanine concentrations . The peak increments of plasma Gln concentration were observed after bolus intake of 20 g of Ala-Gln .

Result of Action

The molecular and cellular effects of Ala-Gln’s action are significant. It can promote the differentiation ability of the injured C2C12 cells . Only Ala-Gln supplementation can facilitate the proliferation of the injured cells . Ala-Gln supplementation can partially restore the metabolic profile of C2C12 myoblasts disturbed by glucose and glutamine deprivation .

Action Environment

The action, efficacy, and stability of Ala-Gln can be influenced by environmental factors. For instance, the immobilized E. coli expressing α-amino acid ester acyltransferase was applied for the continuous production of Ala-Gln . The immobilized cell could maintain a wider range of temperature/pH and better stability than free cell . This suggests that the immobilization technique has potential applications in the production of Ala-Gln by biotechnological method .

Future Directions

The future directions of “Z-Ala-gln-OH” research involve improving the industrialization process of its production by whole-cell catalyst Escherichia coli expressing α-amino acid ester acyltransferase . The use of immobilization techniques has also been suggested to have potential applications in the production of “this compound” by biotechnological methods .

Relevant Papers

The relevant papers analyzed include a review on the biosynthesis of short oligopeptides , a study on the production of “this compound” by immobilized Escherichia coli expressing amino acid ester acyltransferase , and a study on multiplex gene knockout raising “this compound” production .

properties

IUPAC Name |

(2S)-5-amino-5-oxo-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O6/c1-10(14(21)19-12(15(22)23)7-8-13(17)20)18-16(24)25-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H2,17,20)(H,18,24)(H,19,21)(H,22,23)/t10-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZNKZNHXJQTEU-JQWIXIFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2798690.png)

![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2798692.png)

![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2798702.png)

![5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2798705.png)

![5-bromo-2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2798710.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2798711.png)

![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-phenyl-1,2,4-triazole](/img/structure/B2798712.png)